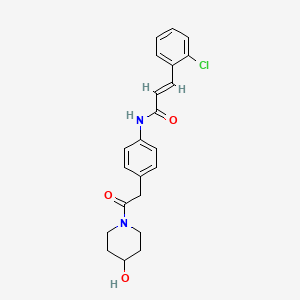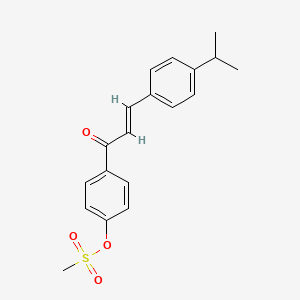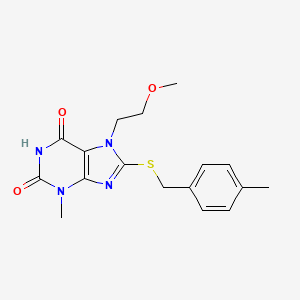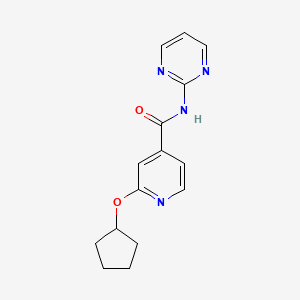
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.89. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Acrylamide derivatives, such as the one , are often studied for their role in various chemical reactions. For instance, derivatives of acrylamide are involved in rearrangement reactions, such as the O,N and N,N double rearrangement processes. These processes illustrate the compound's potential in synthetic chemistry, offering pathways to novel chemical structures and materials (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymer Science and Engineering
Acrylamide derivatives are pivotal in the synthesis of polymers with specific characteristics. For example, photo-cross-linkable polymers based on acrylamide derivatives demonstrate significant corrosion inhibition for metals in acidic environments, showcasing the application of such compounds in protective coatings (Baskar, Kesavan, Gopiraman, & Subramanian, 2014). Furthermore, the synthesis of p-hydroxycinnamic acid derivatives and their interactions with proteins underscore the use of acrylamide derivatives in biochemistry and materials science, providing insights into binding mechanisms and potential therapeutic applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Materials Engineering and Applications
Acrylamide derivatives have found applications in creating "smart" materials. For instance, acrylamide copolymers containing specific functional groups can undergo reversible redox behavior, leading to changes in their physical properties such as LCST (Lower Critical Solution Temperature), which can be utilized in developing temperature-sensitive materials (Fu, Policarpio, Batteas, & Bergbreiter, 2010).
Biomedical Applications
In the biomedical field, the interaction of acrylamide derivatives with proteins like bovine serum albumin (BSA) has been studied to understand their potential as drug carriers or in drug design. These interactions can influence drug delivery systems and bioavailability, highlighting the compound's significance in pharmaceutical sciences (Meng et al., 2012).
Environmental and Corrosion Applications
Acrylamide derivatives also play a crucial role in environmental applications, including water treatment and corrosion inhibition. Their ability to form polymers that inhibit corrosion in metallic structures in acidic mediums is particularly valuable for industrial maintenance and longevity (Baskar et al., 2014).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-20-4-2-1-3-17(20)7-10-21(27)24-18-8-5-16(6-9-18)15-22(28)25-13-11-19(26)12-14-25/h1-10,19,26H,11-15H2,(H,24,27)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFBNURGHUGCF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)







![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)


![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)
![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)